molecular formula C17H15NO6 B11017426 4-[2-(Benzo[1,3]dioxol-5-yloxy)-acetylamino]-benzoic acid methyl ester

4-[2-(Benzo[1,3]dioxol-5-yloxy)-acetylamino]-benzoic acid methyl ester

Cat. No.: B11017426
M. Wt: 329.30 g/mol
InChI Key: DFTHWYPVLDDGFZ-UHFFFAOYSA-N
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Description

METHYL 4-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}BENZOATE is a complex organic compound that features a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}BENZOATE typically involves multiple steps. One common method includes the reaction of 1,3-benzodioxole with acetic anhydride to form an intermediate, which is then reacted with methyl 4-aminobenzoate under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

METHYL 4-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which METHYL 4-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}BENZOATE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzodioxole moiety is known to interact with biological macromolecules, influencing pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(1,3-BENZODIOXOL-5-YL)-2,4-DIOXOBUTANOATE
  • METHYL 4-(1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

Uniqueness

METHYL 4-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity.

Properties

Molecular Formula

C17H15NO6

Molecular Weight

329.30 g/mol

IUPAC Name

methyl 4-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]benzoate

InChI

InChI=1S/C17H15NO6/c1-21-17(20)11-2-4-12(5-3-11)18-16(19)9-22-13-6-7-14-15(8-13)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,19)

InChI Key

DFTHWYPVLDDGFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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